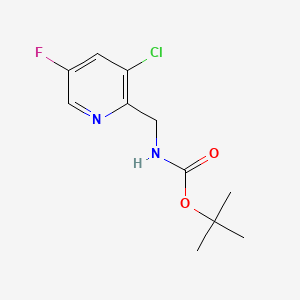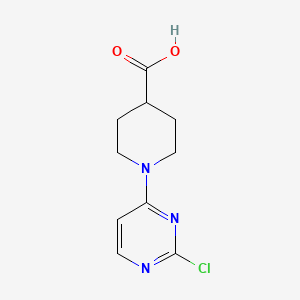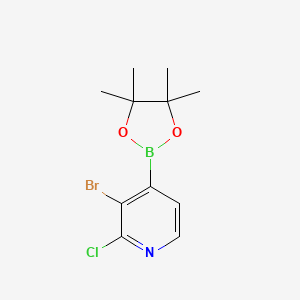
(4-(2-羟丙-2-基)吡啶-3-基)硼酸
描述
(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H12BNO3 It is a compound that features a pyridine ring substituted with a boronic acid group and a hydroxypropan-2-yl group
科学研究应用
Chemistry:
Suzuki-Miyaura Coupling: (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for biological studies.
Medicine:
Drug Development: The compound’s ability to form stable complexes with enzymes and other biological molecules makes it a potential candidate for drug development, particularly in designing enzyme inhibitors.
Industry:
Material Science: Boronic acids are used in the development of advanced materials, including sensors and polymers.
作用机制
Target of Action
Boronic acids, including pyridinylboronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid transfers an organic group to a metal, such as palladium . This reaction is facilitated by the presence of a base and leads to the formation of new carbon-carbon bonds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the synthesis of a wide range of organic compounds . These compounds can then interact with various biochemical pathways, depending on their structure and properties .
Pharmacokinetics
The compound is described as having high gi absorption and being very soluble . These properties suggest that the compound could have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions can lead to the synthesis of a wide range of organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid. For instance, the compound’s storage temperature is recommended to be between 2 and 8 degrees Celsius , suggesting that it may be sensitive to heat. Additionally, the Suzuki-Miyaura cross-coupling reactions in which the compound participates are typically carried out in an aqueous environment and can be influenced by factors such as pH and the presence of a base .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid typically involves the reaction of 4-bromo-3-pyridineboronic acid with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Various reduced derivatives.
Substitution: Coupled products with aryl or vinyl groups.
相似化合物的比较
4-Pyridinylboronic acid: Similar structure but lacks the hydroxypropan-2-yl group.
3-Pyridinylboronic acid: Similar structure but with the boronic acid group at a different position.
Phenylboronic acid: Similar boronic acid functionality but with a phenyl ring instead of a pyridine ring.
Uniqueness: (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a hydroxypropan-2-yl group and a boronic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
属性
IUPAC Name |
[4-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-5-7(6)9(12)13/h3-5,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYHASLAANQOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(C)(C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694479 | |
| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-43-8 | |
| Record name | Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


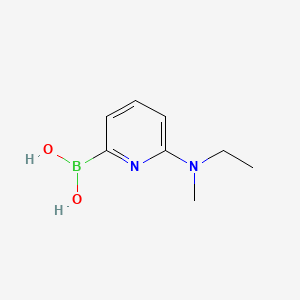
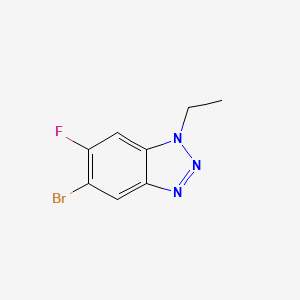


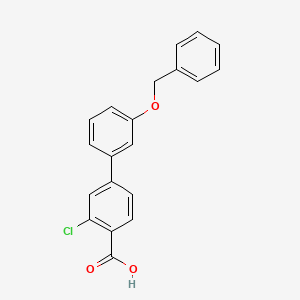
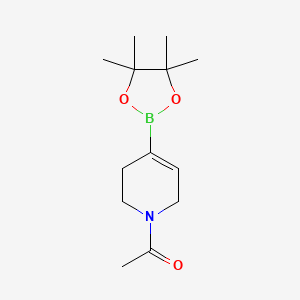
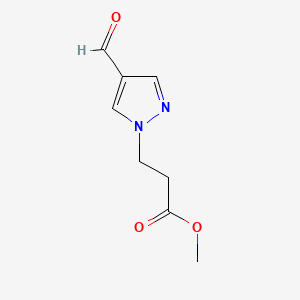
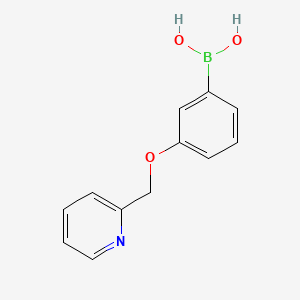

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)
